molecular formula C31H34ClNO2 B11461681 9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11461681
M. Wt: 488.1 g/mol
InChI Key: ABFMTGFWDNWHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the reaction time and cost .

Chemical Reactions Analysis

Types of Reactions

9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines .

Scientific Research Applications

9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, interfering with their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can disrupt bacterial cell walls, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with similar structural features but lacks the specific substitutions present in 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE.

    Quinacrine: A derivative of acridine used as an antimalarial drug.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

The uniqueness of 9-(3-CHLOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitutions, which confer unique chemical and biological properties. These substitutions enhance its stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C31H34ClNO2

Molecular Weight

488.1 g/mol

IUPAC Name

9-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34ClNO2/c1-18-10-11-22(12-19(18)2)33-23-14-30(3,4)16-25(34)28(23)27(20-8-7-9-21(32)13-20)29-24(33)15-31(5,6)17-26(29)35/h7-13,27H,14-17H2,1-6H3

InChI Key

ABFMTGFWDNWHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=CC=C5)Cl)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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